molecular formula C13H13N3O3S2 B2710375 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034355-56-9

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2710375
CAS No.: 2034355-56-9
M. Wt: 323.39
InChI Key: MGNXSHUMKSOTHZ-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of furan, pyrazole, and thiophene moieties

Preparation Methods

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the furan and pyrazole intermediates, followed by their coupling with thiophene-2-sulfonamide under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

    Cyclization: The presence of multiple heteroatoms allows for cyclization reactions under acidic or basic conditions, forming new ring structures.

Scientific Research Applications

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent.

    Industry: It can be utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide can be compared with other similar compounds, such as:

    N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzene-2-sulfonamide: This compound has a benzene ring instead of a thiophene ring, which may alter its chemical properties and biological activity.

    N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-2-sulfonamide:

    N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide: Replacing the sulfonamide group with a carboxamide group can change the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S2/c17-21(18,13-2-1-7-20-13)15-4-5-16-9-12(8-14-16)11-3-6-19-10-11/h1-3,6-10,15H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNXSHUMKSOTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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